![molecular formula C23H19FN4O4 B2522792 N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-04-4](/img/no-structure.png)
N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19FN4O4 and its molecular weight is 434.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Imaging Applications
Compounds within this structural family have been explored for their potential in imaging, particularly using positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, have been reported as selective ligands for the translocator protein (18 kDa), a protein associated with neuroinflammation and other pathologies. The incorporation of a fluorine atom allows these compounds to be labeled with fluorine-18, a radioisotope used in PET imaging, to visualize and quantify the expression of target proteins in vivo (Dollé et al., 2008).
Anticancer Activity
Another research direction involves the synthesis and evaluation of certain pyrimidine derivatives for their anticancer activity. Compounds structurally similar to N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and tested against a variety of cancer cell lines. Some of these compounds have shown promising results, inhibiting cancer cell growth and offering potential pathways for the development of new anticancer agents (Al-Sanea et al., 2020).
Synthesis and Evaluation for Neuroinflammation
Further studies have focused on the synthesis and evaluation of related compounds for their binding affinity to peripheral benzodiazepine receptors, which are implicated in neuroinflammation and neurodegenerative diseases. Through chemical modification and radiolabeling, researchers aim to develop potent radioligands for in vivo imaging of neuroinflammatory conditions, providing valuable tools for diagnosis and research into neurological disorders (Zhang et al., 2003).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-fluoroaniline with 2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-fluoroaniline", "2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one in methanol using triethylamine as a catalyst to form N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride in ethyl acetate using sodium bicarbonate as a base to form the final product, N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Purification of the final product by recrystallization from a suitable solvent." ] } | |
CAS番号 |
902919-04-4 |
分子式 |
C23H19FN4O4 |
分子量 |
434.427 |
IUPAC名 |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)19-3-2-12-25-21(19)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChIキー |
LCVOWQDWBBKADC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)


![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)
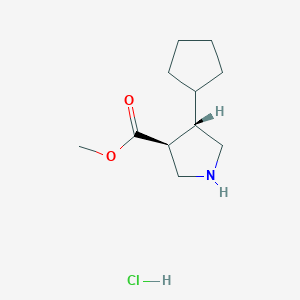
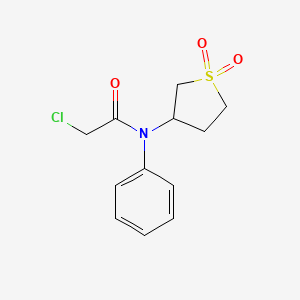
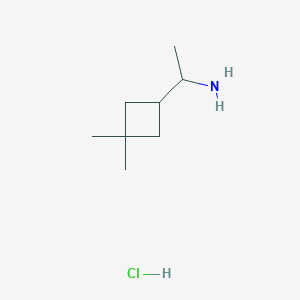
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)
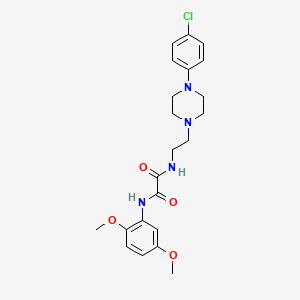
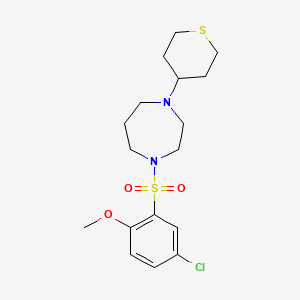
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)
